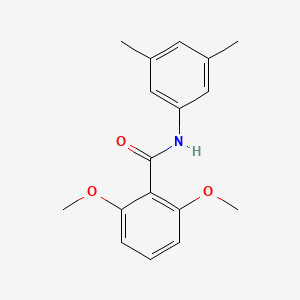![molecular formula C25H19N3O3 B5105874 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5105874.png)
3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core linked to an indole moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 5-methyl-2-oxo-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities, making it a candidate for drug development and biological studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with biological targets such as enzymes or receptors, leading to pharmacological activity.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinazolinone and indole moieties may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one share structural similarities and biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin also have indole moieties and exhibit various biological effects.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one lies in its combined quinazolinone and indole structure, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-15-7-12-22-19(13-15)20(24(29)27-22)14-23-26-21-6-4-3-5-18(21)25(30)28(23)16-8-10-17(31-2)11-9-16/h3-14H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSALJKKWEYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B5105795.png)
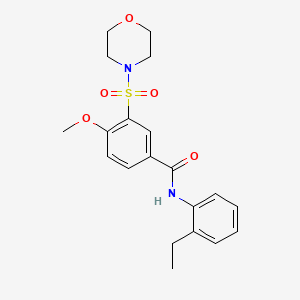
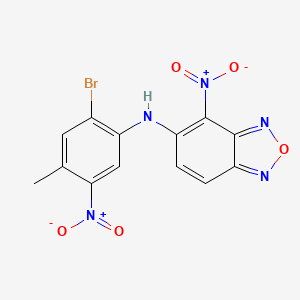
![1-[(3-Chlorophenyl)methyl]-4-cyclohexylpiperazine;oxalic acid](/img/structure/B5105814.png)
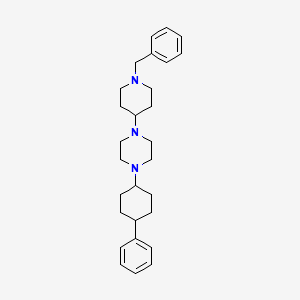
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5105838.png)
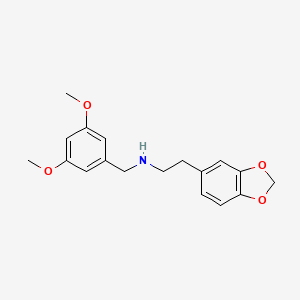
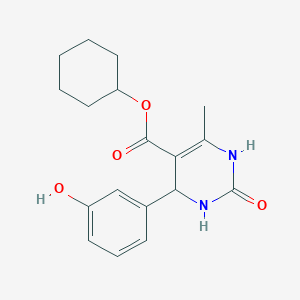
![3-(4-METHOXYPHENYL)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5105855.png)
![5-(1-acetyl-L-prolyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5105861.png)
![4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5105878.png)
